5-chloro-N-methyl-1,2-benzoxazol-3-amine
Description
Structural Classification and International Union of Pure and Applied Chemistry Nomenclature
The systematic classification of this compound within the broader framework of heterocyclic chemistry requires careful consideration of its molecular architecture and substituent positioning. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound belongs to the benzoxazole class of heterocycles, specifically representing a 1,2-benzoxazole derivative with substitutions at the 3-position amino group and the 5-position of the benzene ring. The complete International Union of Pure and Applied Chemistry name reflects the systematic approach to naming complex heterocyclic structures, ensuring unambiguous identification of the compound's structural features.
The molecular formula C₈H₇ClN₂O indicates the presence of eight carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, arranged in a specific three-dimensional configuration that defines the compound's chemical properties. The Chemical Abstracts Service registry number 1344702-32-4 serves as a unique identifier for this specific compound, facilitating accurate reference and retrieval in chemical databases and literature searches. The molecular weight of 182.607 daltons places this compound within the range typical for small organic molecules used in pharmaceutical and chemical research applications.
The structural features of this compound can be systematically analyzed through its Simplified Molecular Input Line Entry System representation: CNc1noc2c1cc(Cl)cc2. This notation provides a concise description of the atomic connectivity and bonding patterns that define the compound's molecular structure. The benzoxazole ring system consists of a six-membered benzene ring fused to a five-membered oxazole ring, creating a bicyclic aromatic system with delocalized π-electron density distributed across both rings.
The chlorine substituent at the 5-position of the benzene ring represents a significant structural modification that influences the electron density distribution throughout the aromatic system. Chlorine's electronegativity and inductive effects create regions of electron deficiency that can affect both the chemical reactivity and the physical properties of the compound. The N-methyl substitution on the amino group at the 3-position provides additional steric and electronic influences that contribute to the overall molecular profile of the compound.
Historical Context in Heterocyclic Chemistry Research
The development and investigation of benzoxazole derivatives, including this compound, must be understood within the broader historical context of heterocyclic chemistry research spanning more than a century. The foundation of modern heterocyclic chemistry can be traced to the pioneering work of Emil Fischer in the late 19th century, who developed fundamental synthetic methodologies for constructing oxazole-containing compounds. Fischer's oxazole synthesis, discovered in 1896, established the theoretical and practical framework for understanding the formation and reactivity of five-membered heterocycles containing nitrogen and oxygen atoms.
The systematic exploration of benzoxazole chemistry gained significant momentum throughout the 20th century as researchers recognized the unique properties and potential applications of these fused heterocyclic systems. The planar geometry and aromatic character of benzoxazoles, combined with the presence of multiple heteroatoms capable of participating in hydrogen bonding and other non-covalent interactions, made these compounds attractive targets for medicinal chemistry research. The development of efficient synthetic methodologies for benzoxazole construction has been a continuing focus of organic chemistry research, with numerous approaches developed for accessing diversely substituted derivatives.
Contemporary research in benzoxazole chemistry has been significantly influenced by advances in computational chemistry and structure-based drug design approaches. Recent comprehensive reviews have highlighted the remarkable diversity of biological activities exhibited by benzoxazole derivatives, including antiproliferative, brain-penetrant, and anti-inflammatory properties. These findings have reinforced the importance of benzoxazole scaffolds in modern drug discovery efforts and have stimulated continued interest in developing novel synthetic methodologies for accessing structurally diverse benzoxazole libraries.
The evolution of synthetic strategies for benzoxazole construction has been marked by several significant advances in methodology development. Traditional approaches involving the cyclization of 2-aminophenol derivatives with various carbonyl-containing partners have been supplemented by innovative catalytic methods employing metal catalysts, nanocatalysts, and ionic liquid systems. These methodological advances have expanded the scope and efficiency of benzoxazole synthesis, enabling researchers to access previously challenging substitution patterns and stereochemical arrangements.
The recognition of benzoxazole derivatives as privileged scaffolds in medicinal chemistry has led to intensive research efforts focused on understanding structure-activity relationships and optimizing biological properties through systematic structural modifications. The incorporation of halogen substituents, particularly chlorine, has emerged as a valuable strategy for modulating the electronic properties and metabolic stability of benzoxazole-based compounds. Similarly, the introduction of alkyl substituents on nitrogen atoms has proven effective for fine-tuning pharmacokinetic properties and enhancing target selectivity.
Recent synthetic methodology development has emphasized the importance of environmentally sustainable approaches to benzoxazole synthesis, with researchers investigating the use of renewable catalysts and green chemistry principles. The development of rice husk-derived chemically activated carbon catalysts represents one example of how modern synthetic chemistry is adapting to address environmental concerns while maintaining high levels of efficiency and selectivity. These advances reflect the continuing evolution of heterocyclic chemistry research and its adaptation to contemporary scientific and societal challenges.
Properties
IUPAC Name |
5-chloro-N-methyl-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-10-8-6-4-5(9)2-3-7(6)12-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRCLSOAIGGWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NOC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzoxazole derivatives, which 5-chloro-n-methyl-1,2-benzoxazol-3-amine is a part of, have been extensively used as a starting material for different mechanistic approaches in drug discovery. They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities.
Mode of Action
Benzoxazole derivatives have been known to interact with various biological targets, leading to a range of effects such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects.
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways and have been known to affect various biochemical pathways due to their wide range of biological activities.
Result of Action
Benzoxazole derivatives have been known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects.
Action Environment
The synthesis of benzoxazole derivatives has been carried out under different reaction conditions, suggesting that environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
5-chloro-N-methyl-1,2-benzoxazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The presence of the 5-chloro substituent on the benzoxazole ring enhances its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These interactions are crucial as they can modulate the activity of these enzymes, which are involved in neurotransmission and other physiological processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with AChE and BuChE can impact cholinergic signaling pathways, which play a role in cognitive functions and muscle contractions. Additionally, its effects on gene expression and cellular metabolism can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of AChE and BuChE, inhibiting their activity and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Furthermore, the compound may also influence the expression of genes involved in metabolic pathways and cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, which can alter its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced cognitive function and reduced inflammation. At higher doses, toxic or adverse effects may occur, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and detoxification processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution. The compound’s distribution can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm can affect enzyme activity and metabolic pathways.
Biological Activity
5-Chloro-N-methyl-1,2-benzoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzoxazole ring with a chlorine atom at the 5-position and a methyl group attached to the nitrogen atom. The structural formula is represented as follows:
The synthesis of this compound can be achieved through various methods, including microwave-assisted techniques, which enhance reaction efficiency and yield .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting metabolic enzymes essential for bacterial survival .
- Cytotoxic Effects : Research indicates that derivatives of benzoxazole, including this compound, show selective cytotoxicity towards cancer cells while sparing normal cells in certain contexts. This selectivity is crucial for developing anticancer agents .
Antimicrobial Properties
In studies evaluating the antimicrobial efficacy of this compound, minimum inhibitory concentrations (MIC) were determined against various pathogens. The results are summarized in the following table:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 16 | Strong |
| Pseudomonas aeruginosa | 128 | Weak |
These findings indicate that while the compound has varying degrees of effectiveness against different pathogens, it shows promising antifungal activity against Candida albicans.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, it has demonstrated cytotoxic effects on several cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 15 | High |
| A549 (Lung) | 20 | Moderate |
| HepG2 (Liver) | 25 | Moderate |
The selectivity index suggests that this compound can preferentially target cancer cells over normal cells, making it a candidate for further development as an anticancer agent .
Case Studies
- Antimicrobial Screening : A study by Fang et al. evaluated the antimicrobial properties of various benzoxazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans, highlighting its potential as a therapeutic agent in treating infections caused by these pathogens .
- Cytotoxicity Assessment : In another investigation focusing on cancer treatment, researchers assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results demonstrated that it effectively inhibited cell proliferation in MCF-7 and A549 cells, suggesting its utility in cancer therapy .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent variations are summarized in Table 1.
Table 1: Structural Comparison of 5-Chloro-N-methyl-1,2-benzoxazol-3-amine with Analogs
Key Observations:
- N-Methylation : The N-methyl group in the target compound likely reduces basicity and hydrogen-bonding capacity compared to NH₂ analogs, which could impact pharmacokinetics (e.g., membrane permeability) .
- Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects and metabolic stability, making it advantageous in drug design .
Physicochemical Properties
- Melting Points : Bromo analogs (245–249°C) exhibit higher melting points than chloro derivatives, likely due to stronger intermolecular forces .
- Solubility : N-methylation may reduce water solubility compared to NH₂ analogs, though chloro substituents could counterbalance this via polar interactions.
Preparation Methods
The N-methylation step to obtain this compound involves the introduction of a methyl group on the nitrogen atom at the 3-position of the benzoxazole ring.
- React the 5-chloro-1,3-benzoxazol-2(3H)-one intermediate with methylating agents such as methyl iodide or methyl sulfate.
- Use a base like potassium carbonate or sodium hydride to deprotonate the amine.
- Conduct the reaction in an appropriate solvent (e.g., DMF or acetone) under reflux or room temperature conditions.
This step requires careful control to avoid over-alkylation or side reactions. The product is purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry.
Alternative Synthetic Routes
Cyclization Using N-Chlorosuccinimide (NCS) and Boron Trifluoride Etherate
An alternative method involves cyclization of o-aminophenols with NCS in the presence of BF3·Et2O in 1,4-dioxane, which facilitates the formation of 2-aminobenzoxazoles. This method can be adapted for chlorinated derivatives by starting from 5-chloro-substituted aminophenols.
- Dissolve o-aminophenol (or 5-chloro derivative) and NCS in 1,4-dioxane.
- Add BF3·Et2O dropwise.
- Reflux overnight (24–30 h).
- Quench with saturated sodium bicarbonate.
- Extract with ethyl acetate and purify by chromatography.
This method provides a direct route to 2-aminobenzoxazoles, which can then be methylated to the target compound.
Azide and Triazole Intermediate Routes
Some studies report the synthesis of benzoxazole derivatives via azide intermediates, involving substitution reactions with sodium azide and subsequent cycloaddition reactions. Although these methods focus on related benzoxazolone derivatives, they provide insight into functional group transformations around the benzoxazole core.
Summary Table of Key Preparation Steps
Analytical and Characterization Data
The synthesized this compound and intermediates are typically characterized by:
- Thin Layer Chromatography (TLC): Using hexane:ethyl acetate mixtures as mobile phases to monitor reaction progress.
- UV-Vis Spectroscopy: To confirm conjugated ring system.
- Infrared Spectroscopy (IR): Identification of characteristic functional groups (e.g., C=N, N–H, C–Cl).
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm ring structure and substitution pattern.
- Mass Spectrometry (MS): Molecular weight confirmation.
- Melting Point Determination: Purity and identity check.
Research Findings and Observations
- The cyclization of 2-amino-4-chlorophenol with urea is a reliable and straightforward method to obtain the benzoxazolinone intermediate, which is key for further functionalization.
- N-methylation requires controlled conditions to achieve selective substitution at the nitrogen without affecting other reactive sites.
- Use of NCS and BF3·Et2O offers an alternative cyclization strategy that can be adapted for halogenated aminophenols, potentially improving yields and reaction times.
- Azide intermediate chemistry provides routes for further derivatization but is less direct for the target compound synthesis.
- Purification by recrystallization from ethanol is effective for obtaining analytically pure compounds.
Q & A
Basic: What are the key synthetic methodologies for preparing 5-chloro-N-methyl-1,2-benzoxazol-3-amine?
Answer:
The synthesis typically involves cyclization of o-hydroxyphenylketoximes or substitution reactions. For example, a method analogous to benzisoxazole derivatives involves reacting a hydroxylamine derivative with a chlorinated precursor under basic conditions (e.g., pyridine or THF). Post-synthesis, purification via column chromatography and recrystallization (e.g., methanol) is critical. Reaction progress is monitored by TLC, and intermediates are characterized by NMR and IR spectroscopy to confirm functional groups .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): and NMR identify proton environments and carbon frameworks. For example, the methyl group on the amine (N–CH) appears as a singlet near δ 3.0 ppm in NMR .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 168.58 for CHClNO) .
- Infrared (IR) Spectroscopy: Stretching frequencies for N–H (~3300 cm) and C–O (benzoxazole ring, ~1250 cm) are key markers .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?
Answer:
Discrepancies may arise from impurities or polymorphic forms. To address this:
Reproduce Synthesis: Follow documented protocols (e.g., ) with strict control of solvents and temperatures.
Differential Scanning Calorimetry (DSC): Quantify melting points and identify polymorphs.
X-ray Crystallography: Compare unit cell parameters to confirm crystal form consistency .
Cross-Validate Data: Use multiple sources (e.g., peer-reviewed journals vs. patents) to assess reliability .
Advanced: How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?
Answer:
Crystal Growth: Recrystallize from a solvent like methanol to obtain high-quality crystals .
Data Collection: Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution: Employ SHELXS/SHELXD for phase determination and SHELXL for refinement. Hydrogen bonding networks (e.g., N–H···N interactions) are analyzed using ORTEP-3 for visualization .
Validation: Check R-factors (<5%) and residual electron density maps for accuracy.
Advanced: How can density functional theory (DFT) predict the reactivity of this compound?
Answer:
- Geometry Optimization: Software like Gaussian or ORCA optimizes molecular geometry using B3LYP/6-31G(d) basis sets.
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps predict electrophilic/nucleophilic sites. For example, the chloro group may act as a leaving group in substitution reactions .
- Solvent Effects: Polarizable continuum models (PCM) simulate solvation effects on reaction pathways.
Advanced: What strategies are used to study structure-activity relationships (SAR) for biological applications?
Answer:
Derivatization: Synthesize analogs (e.g., replacing Cl with F or modifying the N-methyl group) and test bioactivity .
Enzyme Assays: Evaluate inhibition of target enzymes (e.g., PFOR in anaerobic microbes, as seen in nitazoxanide analogs) .
Crystallographic Data: Correlate binding modes (e.g., hydrogen bonds with active sites) to activity .
Statistical Models: Use QSAR to predict activity from electronic (Hammett σ) or steric parameters (Taft’s E) .
Basic: What are the eco-friendly alternatives for synthesizing this compound?
Answer:
- Microwave-Assisted Synthesis: Reduces reaction time and energy use (e.g., 30 minutes vs. 24 hours under conventional heating) .
- Solvent Selection: Replace dichloromethane with ethanol or water.
- Catalysis: Use recyclable catalysts (e.g., Amberlyst-15) for imine formation steps .
Advanced: How can researchers address low yields in the final cyclization step?
Answer:
Optimize Reaction Conditions: Adjust temperature (e.g., 80°C vs. room temperature) and stoichiometry of reagents (e.g., excess hydroxylamine).
Additives: Use molecular sieves to remove water or pyridine to scavenge HCl .
Mechanochemical Synthesis: Explore ball-milling for solvent-free cyclization.
In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
